N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(4-bromophenoxy)acetamide
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Overview
Description
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(4-bromophenoxy)acetamide is a complex organic compound that features a benzoxazole ring, a hydroxyphenyl group, and a bromophenoxyacetamide moiety
Preparation Methods
The synthesis of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(4-bromophenoxy)acetamide typically involves multi-step organic reactionsThe final step involves the coupling of the bromophenoxyacetamide moiety under specific reaction conditions, such as the use of a base and a suitable solvent .
Chemical Reactions Analysis
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(4-bromophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenoxy moiety, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(4-bromophenoxy)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(4-bromophenoxy)acetamide involves its interaction with specific molecular targets. The benzoxazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The hydroxyphenyl group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity. The bromophenoxyacetamide moiety may also contribute to the compound’s overall biological activity by interacting with cellular pathways .
Comparison with Similar Compounds
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(4-bromophenoxy)acetamide can be compared with other benzoxazole derivatives, such as:
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide: This compound lacks the hydroxy group, which may affect its biological activity.
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-bromophenoxy)acetamide: The position of the hydroxy group is different, potentially leading to variations in its chemical reactivity and biological effects
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(4-bromophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O4/c22-13-5-8-15(9-6-13)27-12-20(26)23-14-7-10-16(18(25)11-14)21-24-17-3-1-2-4-19(17)28-21/h1-11,25H,12H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAUTSPJNXCAKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=C(C=C3)NC(=O)COC4=CC=C(C=C4)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60417312 |
Source
|
Record name | AC1NT68G | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60417312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6002-22-8 |
Source
|
Record name | AC1NT68G | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60417312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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